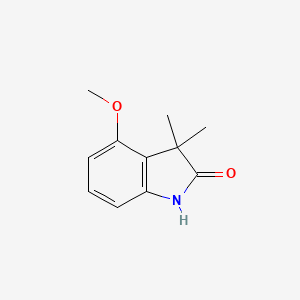
4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one
Cat. No. B1297677
M. Wt: 191.23 g/mol
InChI Key: AVMVHQUBMARWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07087635B2
Procedure details


Pyridine hydrochloride (51.10 g, 442.2 mmol) and 4-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one (21.61 g, 113.0 mmol) are combined and stirred in a melt at 220° C. for 45 minutes. Heating is removed and when the mixture cooled to 100° C., water (60 mL) is added, followed by ethyl acetate (150 mL) at 65° C. The layers are separated and the aqueous phase is extracted five times with ethyl acetate (50 mL). The combined organic layers are extracted first with a combination of aqueous hydrochloric acid (1N, 10 mL) and a saturated solution of sodium chloride (10 mL), then with a combination of a saturated solution of sodium bicarbonate (10 mL) and a saturated solution of sodium chloride (10 mL). After drying over magnesium sulfate, the solvent is removed via rotary evaporation. The crude material is dissolved in ethyl acetate (200 mL) and hexane (200 mL) at 60° C. Crystallization is allowed to begin slowly over 1 hour at 50° C. After stirring for 12 hours at 24° C., the slurry is cooled to 0° C. for 1 hour, then vacuum filtered washing twice with cold 1:1, ethyl acetate:hexane (35 mL, 0° C.) to provide 13.8 g (98.6% purity, 68% yield) of 4-hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one, mp 224–225° C. MS (ES+) m/z 178 (M++1). From the filtrate a second crop (5.0 g, 98.4% purity, 25% yield) is obtained to give a total yield of 93%.

Quantity
21.61 g
Type
reactant
Reaction Step Two


Yield
68%
Identifiers


|
REACTION_CXSMILES
|
Cl.N1C=CC=CC=1.C[O:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[C:12]([CH3:21])([CH3:20])[C:13](=[O:19])[NH:14]2>CCCCCC>[OH:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[C:12]([CH3:21])([CH3:20])[C:13](=[O:19])[NH:14]2 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
51.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
21.61 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C(C(NC2=CC=C1)=O)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred in a melt at 220° C. for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
when the mixture cooled to 100° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (60 mL) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by ethyl acetate (150 mL) at 65° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted five times with ethyl acetate (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic layers are extracted first with a combination of aqueous hydrochloric acid (1N, 10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed via rotary evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude material is dissolved in ethyl acetate (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to begin slowly over 1 hour at 50° C
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 12 hours at 24° C.
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the slurry is cooled to 0° C. for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing twice with cold 1:1, ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C(C(NC2=CC=C1)=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.8 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
